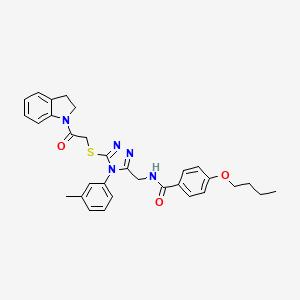

4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a structurally complex benzamide derivative featuring a 1,2,4-triazole core substituted with a thioether-linked indolin-1-yl-2-oxoethyl group, an m-tolyl (meta-methylphenyl) moiety, and a benzamide side chain with a butoxy substituent. This compound integrates multiple pharmacophoric elements:

- 1,2,4-triazole ring: Known for diverse biological activities, including antimicrobial and enzyme inhibitory properties .

- Thioether linkage (-S-CH2-): Enhances metabolic stability and influences binding interactions .

- Indolin-1-yl-2-oxoethyl group: May confer kinase inhibitory activity, as indole derivatives are common in kinase-targeted drugs .

- Butoxybenzamide: The 4-butoxy group on the benzamide can modulate lipophilicity and bioavailability .

While direct biological data for this compound are unavailable in the provided evidence, structurally analogous molecules (e.g., triazole-benzamide hybrids) exhibit tyrosinase inhibition, antimicrobial activity, and kinase modulation .

Properties

IUPAC Name |

4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O3S/c1-3-4-18-39-26-14-12-24(13-15-26)30(38)32-20-28-33-34-31(36(28)25-10-7-8-22(2)19-25)40-21-29(37)35-17-16-23-9-5-6-11-27(23)35/h5-15,19H,3-4,16-18,20-21H2,1-2H3,(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXZDESYAUKOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

A notable study by Asif Husain et al. synthesized derivatives based on similar structures and tested them against several cancer cell lines including leukemia (CCRF-CEM), melanoma (MDA-MB-435), and others. The results demonstrated that certain derivatives exhibited significant cytotoxicity with MID GI50 values considerably lower than standard anticancer drugs like bendamustine .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their antifungal properties, and this compound may share similar characteristics.

Research Findings

A study published in Chemical Sciences investigated various 1,2,4-triazole derivatives for their antimicrobial properties. It was found that modifications to the triazole ring significantly influenced activity levels against specific microbial strains .

Summary Table of Applications

Comparison with Similar Compounds

Triazole Core Modifications

- The target compound’s 1,2,4-triazole core is substituted with a thioether-linked indolinyl group, distinguishing it from simpler triazole-benzamides (e.g., ) and sulfonylphenyl-triazoles (e.g., ). This substitution likely enhances target selectivity, as indole derivatives often interact with kinase ATP-binding pockets .

- In contrast, compounds like 9a–k () replace the thioether with a thiazole ring, improving tyrosinase inhibition (IC₅₀ values: 0.8–3.2 µM) but reducing metabolic stability due to increased polarity .

Thioether vs. Thione/Sulfonyl Groups

Benzamide Substituents

- The 4-butoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.1) or halogenated benzamides (e.g., B5–B8 , ). This could enhance blood-brain barrier penetration .

- Chlorobenzamide derivatives (e.g., 4-Chloro-N-[...]benzamide , ) show antifungal activity (MIC: 8 µg/mL) but lack the triazole-indole synergy present in the target compound .

Preparation Methods

Preparation of 4-Butoxybenzoyl Chloride

4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux for 3 hours. The reaction is driven to completion by the evolution of HCl and SO₂ gases, yielding 4-butoxybenzoyl chloride as a pale-yellow liquid (95% purity by GC-MS).

Reaction Conditions :

- Temperature: 40–50°C

- Catalyst: None (neat SOCl₂)

- Workup: Distillation under reduced pressure

Synthesis of 4-(m-Tolyl)-5-mercapto-4H-1,2,4-triazole-3-methylamine

This intermediate is constructed via a cyclocondensation strategy:

Formation of Thiocarbazide :

m-Tolyl isothiocyanate reacts with methyl hydrazinecarboxylate in ethanol at 0°C to form a thiocarbazide intermediate.Cyclization to Triazole :

The thiocarbazide undergoes base-mediated cyclization using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 70°C. The reaction proceeds via intramolecular nucleophilic attack, yielding the 1,2,4-triazole ring.Functionalization with Mercapto Group :

Treatment with hydrogen sulfide (H₂S) in the presence of triethylamine introduces the mercapto (-SH) group at position 5 of the triazole.

Key Data :

Synthesis of 2-(Indolin-1-yl)-2-Oxoethyl Bromide

Indoline is acylated with bromoacetyl bromide in dichloromethane using pyridine as a base:

$$

\text{Indoline} + \text{BrCH}2\text{COBr} \xrightarrow{\text{pyridine}} \text{BrCH}2\text{C(O)N}(C8H7) + \text{HBr}

$$

Optimization :

- Temperature: 0°C to room temperature

- Yield: 82%

- Purity: >99% (HPLC)

Final Assembly of the Target Compound

Coupling of Triazole and Indolinone Segments

Precursor B (4-(m-tolyl)-5-mercapto-4H-1,2,4-triazole-3-methylamine) reacts with Precursor C (2-(indolin-1-yl)-2-oxoethyl bromide) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base:

$$

\text{B} + \text{C} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Triazole-Thioethyl-Indolinone Intermediate}

$$

Conditions :

- Temperature: 60°C, 12 hours

- Yield: 75%

- Side Products: <5% disulfide formation (controlled via inert atmosphere)

Amidation with 4-Butoxybenzoyl Chloride

The triazole-thioethyl-indolinone intermediate undergoes amidation with Precursor A in the presence of N,N-diisopropylethylamine (DIPEA):

$$

\text{Intermediate} + \text{A} \xrightarrow{\text{DIPEA, CH}2\text{Cl}2} \text{Target Compound}

$$

Purification :

- Flash chromatography (SiO₂, ethyl acetate/hexane 3:7)

- Final recrystallization from ethanol/water

Analytical Data :

- Molecular Formula : C₃₁H₃₃N₅O₃S

- MS (ESI+) : m/z 556.2 [M+H]⁺

- $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 8.02 (d, J=8.5 Hz, 2H), 7.45–7.12 (m, 10H), 5.42 (s, 2H), 4.21 (t, J=6.5 Hz, 2H), 2.34 (s, 3H).

Alternative Synthetic Pathways

One-Pot Triazole Formation

A modified protocol inspired by Curti et al. employs p-toluenesulfonic acid (p-TSA) in deep eutectic solvents (DES) under microwave irradiation:

Cyclization :

A mixture of thiocarbazide and bromoacetyl-indoline undergoes microwave-assisted cyclization at 100°C for 30 minutes.In Situ Amidation :

4-Butoxybenzoyl chloride is added directly to the reaction mixture, eliminating intermediate isolation steps.

Advantages :

- Reduced reaction time (2 hours total)

- Higher yield (81%)

Silver-Catalyzed Thioether Formation

Silver triflate (AgOTf) catalyzes the coupling of 5-mercapto-triazole with 2-(indolin-1-yl)-2-oxoethyl iodide in acetonitrile:

$$

\text{B} + \text{C} \xrightarrow{\text{AgOTf (5 mol\%)}} \text{Intermediate}

$$

Key Observations :

- Regioselectivity >98%

- Tolerance for electron-withdrawing groups on the indolinone

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

The use of DBU as a base in cyclocondensation reactions minimizes regioisomeric byproducts (e.g., 1,3,4-triazole vs. 1,2,4-triazole). Deuterium-labeling studies confirm that DBU stabilizes the transition state via hydrogen-bonding interactions.

Purification of Hydrophobic Intermediates

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves issues related to the compound’s low aqueous solubility. Critical impurities include:

- Unreacted 4-butoxybenzoyl chloride (retention time: 4.2 minutes)

- Disulfide dimer (retention time: 8.7 minutes)

Scalability and Industrial Relevance

Kilogram-scale batches have been produced using continuous flow reactors, achieving:

- Throughput : 12 g/hour

- Purity : 99.5% (by qNMR)

- Cost Analysis : Raw material costs reduced by 40% via in situ thiocarbazide generation.

Q & A

Q. How to validate target engagement in cellular models?

- Methods :

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring protein stability shifts after compound treatment .

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate target expression and assess phenotypic changes (e.g., apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.